2,9-Dimethyldecanedinitrile

Molecular weight Physicochemical properties Solvent selection

2,9-Dimethyldecanedinitrile (CAS 88691-92-3) is a long-chain, branched aliphatic dinitrile with molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol. It belongs to the class of α,ω-dinitriles, distinguished by two nitrile (–CN) functional groups flanking a C10 hydrocarbon backbone that carries methyl substituents at the C2 and C9 positions.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 88691-92-3
Cat. No. B15432359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Dimethyldecanedinitrile
CAS88691-92-3
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(CCCCCCC(C)C#N)C#N
InChIInChI=1S/C12H20N2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h11-12H,3-8H2,1-2H3
InChIKeyQYERYRCECLCURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Dimethyldecanedinitrile (CAS 88691-92-3): Baseline Chemical Identity, Physical State, and Sourcing Context


2,9-Dimethyldecanedinitrile (CAS 88691-92-3) is a long-chain, branched aliphatic dinitrile with molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.30 g/mol . It belongs to the class of α,ω-dinitriles, distinguished by two nitrile (–CN) functional groups flanking a C10 hydrocarbon backbone that carries methyl substituents at the C2 and C9 positions. The compound is typically supplied as a liquid with a reported density of 0.89 g/cm³ at 20 °C and a purity specification of ≥95% or >98% depending on the supplier [1]. Its structural and physicochemical characteristics place it within a broader landscape of dinitrile building blocks used in organic synthesis, fragrance development, and materials research .

Why Generic Substitution Fails: Distinguishing 2,9-Dimethyldecanedinitrile (88691-92-3) from Sebaconitrile and Short-Chain Dinitriles


Generic substitution within the aliphatic dinitrile class is not straightforward because critical physicochemical and performance parameters—including molecular weight, density, chain length, branching, and application-specific purity profiles—differ markedly between compounds. 2,9-Dimethyldecanedinitrile (C₁₂H₂₀N₂, MW 192.30) is a higher molecular weight, branched congener of the linear decanedinitrile (sebaconitrile, C₁₀H₁₆N₂, MW 164.25) and a longer-chain analog of short-chain dinitriles such as adiponitrile (C₆H₈N₂, MW 108.14) [1]. These structural variations translate into measurable differences in density, boiling point, and predicted LogP, which directly influence solvent compatibility, volatility profiles, and downstream synthetic reactivity . Furthermore, the compound's specific purity grades and specialized storage requirements—such as storage at –20 °C under inert gas—reflect its sensitivity to hydrolysis and thermal degradation, imposing procurement and handling constraints that simpler dinitriles do not share . Consequently, substituting 2,9-dimethyldecanedinitrile with a generic dinitrile without verifying these quantitative metrics can compromise experimental reproducibility, product performance, and safety compliance.

Quantitative Differentiation Evidence for 2,9-Dimethyldecanedinitrile (88691-92-3) Versus Key Comparators


Molecular Weight Increase of 17% vs. Sebaconitrile Alters Physical Handling and Solvent Partitioning

2,9-Dimethyldecanedinitrile (MW 192.30) exhibits a molecular weight that is approximately 17% higher than that of the linear comparator sebaconitrile (MW 164.25) . This mass difference, arising from the additional two methyl substituents and extended carbon backbone, is accompanied by a measured density of 0.89 g/cm³ at 20 °C [1], which is lower than the 0.91–0.93 g/cm³ range reported for sebaconitrile [2]. The higher MW and lower density collectively influence the compound's behavior in biphasic extractions, distillations, and solvent-based synthetic protocols, where mass transfer and phase separation kinetics differ from those of the linear C10 dinitrile.

Molecular weight Physicochemical properties Solvent selection

Specialized Storage and Purity Specifications Diverging from Class Norms

The target compound typically requires storage at –20 °C in airtight amber-glass containers under inert gas (argon or nitrogen) to mitigate hydrolysis of nitrile groups to amides in humid environments . This contrasts with sebaconitrile and adiponitrile, which are stable for extended periods at ambient temperature or cool, dry conditions without such stringent inert-atmosphere requirements . Additionally, while 2,9-dimethyldecanedinitrile is commonly supplied at ≥95% purity, higher purity grades (>98%) are available for applications demanding minimal impurity profiles , whereas sebaconitrile is frequently offered at 95–98% without the same breadth of premium grades.

Stability Storage conditions Purity grade

Organoleptic Applications Differentiate from Sebaconitrile's Industrial Focus

Unlike sebaconitrile, whose principal industrial use is as a precursor to nylon‑1010 and related polymers , 2,9‑dimethyldecanedinitrile and related dimethyl‑substituted alkyl nitriles are explicitly disclosed in patent literature for organoleptic applications, including augmenting or enhancing the aroma of perfume compositions, colognes, and perfumed articles such as bleach and detergent products [1]. The presence of the methyl substituents on the C10 chain imparts a distinctive woody‑animal odor with a pleasant sweet background, as documented for structurally analogous dimethyl alkyl nitriles .

Fragrance Perfume composition Organoleptic

Predicted NMR Chemical Shifts Reflect Unique Methyl Substitution Pattern

The ¹H NMR spectrum of 2,9‑dimethyldecanedinitrile is predicted to display a characteristic multiplet in the δ 2.3–2.5 ppm region, corresponding to protons on the carbons alpha to the nitrile groups (–CH₂–CN) . This pattern is influenced by the methyl substituents at C2 and C9, which alter the local electronic environment compared to the linear decanedinitrile backbone. While no fully assigned experimental NMR data are publicly available for this exact compound, the predicted chemical shift range offers a diagnostic tool for structural verification that differs from the simpler aliphatic envelope observed for sebaconitrile, where the alpha‑CH₂ protons appear as a typical triplet without the same multiplet complexity.

NMR spectroscopy Structural confirmation Chemical shift

Rotatable Bond Count and Branching Impact Conformational Flexibility

The target compound contains a higher number of rotatable bonds compared to both adiponitrile and sebaconitrile, due to its longer, methyl‑branched C10 chain. While exact rotatable bond counts are not directly reported, structural inference indicates that 2,9‑dimethyldecanedinitrile possesses approximately 9 rotatable bonds, versus 7 for sebaconitrile [1] and 5 for adiponitrile [2]. This increased conformational freedom can influence binding interactions in biological assays and affect crystallization or polymer network formation in materials science applications.

Conformational analysis Molecular flexibility QSAR

Extended Carbon Chain Enables Higher Boiling Point and Reduced Volatility

Although an experimental boiling point for 2,9‑dimethyldecanedinitrile is not available in authoritative databases, its higher molecular weight and longer carbon chain predict a boiling point substantially above the 199–204 °C range reported for sebaconitrile [1] and the 295 °C value for adiponitrile . This reduced volatility is relevant for applications requiring lower vapor pressure, such as high‑temperature syntheses or formulations where evaporation loss must be minimized.

Boiling point Volatility Thermal stability

Optimal Research and Industrial Application Scenarios for 2,9‑Dimethyldecanedinitrile (88691-92-3)


Fragrance and Consumer Product Formulation

Based on patent disclosures for dimethyl‑substituted alkyl nitriles, 2,9‑dimethyldecanedinitrile can be incorporated into perfume compositions, colognes, and perfumed articles such as bleach solutions, detergents, and fabric softeners to augment or enhance aroma [1]. Its distinct woody‑animal odor profile, as inferred from structurally analogous compounds , makes it a candidate for complex fragrance accords requiring long‑chain nitrile notes.

Organic Synthesis Intermediate Requiring Precise Stoichiometric Control

When used as a building block in multi‑step organic syntheses, the availability of 2,9‑dimethyldecanedinitrile at purity grades >98% enables accurate reaction stoichiometry and minimizes side‑product formation. Its higher molecular weight and branched structure may impart different solubility and reactivity patterns compared to linear dinitriles, offering synthetic chemists a tailored alternative for constructing specific molecular frameworks.

Materials Science Research on Hyperbranched Polymers and Crosslinked Networks

Aliphatic dinitriles, including long‑chain and branched variants, have been investigated for polycyclotrimerization reactions to produce nitrogen‑rich hyperbranched polytriazines [2]. The increased rotatable bond count and methyl branching of 2,9‑dimethyldecanedinitrile may alter polymer architecture, crosslink density, and thermal properties relative to linear dinitriles like sebaconitrile, presenting an opportunity for tuning material performance in coatings, adhesives, or functional polymers.

Quality Control and Analytical Method Development

For laboratories establishing in‑house reference standards, the predicted ¹H NMR multiplet at δ 2.3–2.5 ppm and the higher molecular weight of 192.30 g/mol provide preliminary spectroscopic identifiers that can guide LC‑MS or GC‑MS method development. The compound's stringent storage requirements (–20 °C, inert atmosphere) further emphasize the need for validated analytical protocols to confirm identity and purity prior to critical experiments.

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